molecular formula C21H19NO6 B5351176 METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE

METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE

Cat. No.: B5351176
M. Wt: 381.4 g/mol
InChI Key: GPNYOCZDWCYYKE-XNTDXEJSSA-N
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Description

METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by nitration and subsequent reduction steps . The reaction conditions often require specific catalysts such as palladium tetratriphenylphosphine or palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways . The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({5-[(E)-2-CYANO-3-METHOXY-3-OXO-1-PROPENYL]-2-METHOXYBENZYL}OXY)BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-[[5-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-25-18-9-8-14(10-15(12-22)20(23)26-2)11-16(18)13-28-19-7-5-4-6-17(19)21(24)27-3/h4-11H,13H2,1-3H3/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNYOCZDWCYYKE-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)COC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)COC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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